molecular formula C7H11NO4 B12893886 (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid

(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid

Cat. No.: B12893886
M. Wt: 173.17 g/mol
InChI Key: SFEWQLMXSWYMJK-UHNVWZDZSA-N
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Description

(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid typically involves the use of chiral auxiliaries and stereoselective reactions. One common method includes the diastereoselective aldol addition between an aldehyde and an acyloxazolidinone, which provides complete stereochemical control over the resulting stereogenic centers . The reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the oxazolidine ring into other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can inhibit or activate certain pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its involvement in various chemical reactions make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(4R,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1

InChI Key

SFEWQLMXSWYMJK-UHNVWZDZSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](NC(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1C(NC(=O)O1)C(=O)O

Origin of Product

United States

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